Cas no 75479-98-0 (2,4-Dichloro-4'-methylsulfanyl-biphenyl)
2,4-Dichloro-4'-methylsulfanyl-biphenyl Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichloro-4'-methylsulfanyl-biphenyl
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- Inchi: 1S/C13H10Cl2S/c1-16-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15/h2-8H,1H3
- InChI Key: SEEVVQQVTTVHND-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1C=CC(=CC=1)SC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 214
- XLogP3: 5.5
- Topological Polar Surface Area: 25.3
2,4-Dichloro-4'-methylsulfanyl-biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011008263-250mg |
2,4-Dichloro-4'-methylsulfanyl-biphenyl |
75479-98-0 | 97% | 250mg |
$480.00 | 2023-09-01 | |
| Alichem | A011008263-500mg |
2,4-Dichloro-4'-methylsulfanyl-biphenyl |
75479-98-0 | 97% | 500mg |
$782.40 | 2023-09-01 | |
| Alichem | A011008263-1g |
2,4-Dichloro-4'-methylsulfanyl-biphenyl |
75479-98-0 | 97% | 1g |
$1534.70 | 2023-09-01 |
2,4-Dichloro-4'-methylsulfanyl-biphenyl Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2,4-Dichloro-4'-methylsulfanyl-biphenyl
2,4-Dichloro-4'-methylsulfanyl-biphenyl (CAS No. 75479-98-0): A Comprehensive Overview
2,4-Dichloro-4'-methylsulfanyl-biphenyl (CAS No. 75479-98-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound, which belongs to the biphenyl family, features a methylsulfanyl group and two chlorine atoms, making it a valuable intermediate in various chemical syntheses. Researchers and industry professionals are increasingly interested in this compound for its potential in pharmaceuticals, agrochemicals, and material science.
The molecular structure of 2,4-Dichloro-4'-methylsulfanyl-biphenyl consists of a biphenyl backbone substituted with chlorine atoms at the 2 and 4 positions and a methylsulfanyl group at the 4' position. This arrangement imparts distinct electronic and steric properties, which are crucial for its reactivity and applications. The compound's CAS number 75479-98-0 is a unique identifier that ensures precise identification in chemical databases and regulatory documents.
One of the key reasons for the growing interest in 2,4-Dichloro-4'-methylsulfanyl-biphenyl is its role as a building block in the synthesis of more complex molecules. For instance, it is often used in the development of pharmaceutical intermediates and agrochemicals. The presence of the methylsulfanyl group enhances the compound's ability to participate in various chemical reactions, such as cross-coupling reactions, which are pivotal in modern organic synthesis.
In the pharmaceutical industry, 2,4-Dichloro-4'-methylsulfanyl-biphenyl is explored for its potential in drug discovery. Its structural motifs are found in several bioactive molecules, making it a valuable scaffold for designing new therapeutic agents. Researchers are particularly interested in its applications in developing anti-inflammatory and antimicrobial compounds, aligning with the current global focus on combating drug-resistant pathogens.
The agrochemical sector also benefits from the use of 2,4-Dichloro-4'-methylsulfanyl-biphenyl. Its derivatives are investigated for their efficacy as pesticides and herbicides. With the increasing demand for sustainable agricultural practices, this compound's role in developing environmentally friendly agrochemicals is a hot topic. Its ability to act as a precursor for compounds that target specific pests without harming beneficial organisms is a significant advantage.
From a material science perspective, 2,4-Dichloro-4'-methylsulfanyl-biphenyl is studied for its potential in creating advanced materials. Its incorporation into polymers and liquid crystals can lead to materials with unique optical and electronic properties. This aligns with the current trend of developing smart materials for use in electronics, sensors, and renewable energy technologies.
The synthesis of 2,4-Dichloro-4'-methylsulfanyl-biphenyl typically involves multi-step organic reactions, including halogenation and sulfanylation. Researchers are continually optimizing these processes to improve yield and reduce environmental impact. Green chemistry principles, such as using catalysts and solvent-free conditions, are increasingly applied to make the synthesis more sustainable.
Market trends indicate a steady rise in the demand for 2,4-Dichloro-4'-methylsulfanyl-biphenyl, driven by its applications in high-growth industries. Companies specializing in fine chemicals and custom synthesis are expanding their portfolios to include this compound, catering to the needs of pharmaceutical and agrochemical manufacturers. The compound's CAS number 75479-98-0 is frequently searched in chemical procurement databases, reflecting its commercial relevance.
Safety and handling of 2,4-Dichloro-4'-methylsulfanyl-biphenyl are critical considerations. While it is not classified as a hazardous material under standard regulations, proper laboratory practices should be followed to ensure safe usage. This includes wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas. These precautions are in line with the broader industry emphasis on workplace safety and regulatory compliance.
In conclusion, 2,4-Dichloro-4'-methylsulfanyl-biphenyl (CAS No. 75479-98-0) is a compound of significant scientific and industrial interest. Its unique structure and versatile applications make it a valuable asset in pharmaceuticals, agrochemicals, and material science. As research continues to uncover new uses for this compound, its importance in the chemical industry is expected to grow, making it a topic of ongoing exploration and innovation.
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